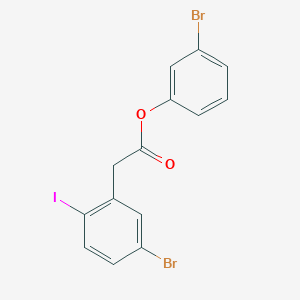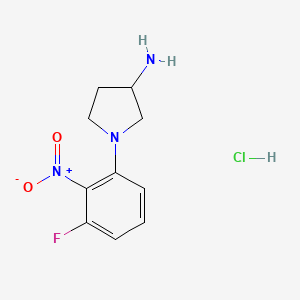![molecular formula C11H15ClNO4P B14787282 Ethyl 2-[[chloro(phenoxy)phosphoryl]amino]propanoate](/img/structure/B14787282.png)
Ethyl 2-[[chloro(phenoxy)phosphoryl]amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (chloro(phenoxy)phosphoryl)-L-alaninate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phosphoryl group bonded to a phenoxy group, a chloro substituent, and an ethyl ester of L-alanine. Its structure allows for diverse reactivity and functionality, making it a valuable subject of study in organic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (chloro(phenoxy)phosphoryl)-L-alaninate typically involves the reaction of phenol with phosphorus oxychloride (POCl₃) to form phenoxyphosphoryl dichloride. This intermediate is then reacted with L-alanine ethyl ester hydrochloride in the presence of a base such as triethylamine to yield the desired compound. The reaction conditions often require controlled temperatures and inert atmosphere to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of ethyl (chloro(phenoxy)phosphoryl)-L-alaninate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The scalability of the synthesis is facilitated by the availability of starting materials and the robustness of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (chloro(phenoxy)phosphoryl)-L-alaninate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The phosphoryl group can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Acids and Bases: Hydrochloric acid or sodium hydroxide are used for hydrolysis reactions.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide or sodium borohydride may be used for redox reactions.
Major Products
The major products formed from these reactions include substituted derivatives, hydrolyzed products, and various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Ethyl (chloro(phenoxy)phosphoryl)-L-alaninate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of agrochemicals, flame retardants, and plasticizers due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of ethyl (chloro(phenoxy)phosphoryl)-L-alaninate involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The phenoxy group may enhance binding affinity and specificity, while the chloro substituent can influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Ethyl (chloro(phenoxy)phosphoryl)-L-alaninate can be compared with other organophosphorus compounds such as:
Ethyl (phenoxy)phosphoryl-L-alaninate: Lacks the chloro substituent, resulting in different reactivity and biological activity.
Methyl (chloro(phenoxy)phosphoryl)-L-alaninate: Similar structure but with a methyl ester, affecting its hydrolysis rate and solubility.
Phenoxyphosphoryl derivatives: Various derivatives with different substituents on the phenoxy group, leading to diverse chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 2-[[chloro(phenoxy)phosphoryl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClNO4P/c1-3-16-11(14)9(2)13-18(12,15)17-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRSWTKBLAQFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NP(=O)(OC1=CC=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClNO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
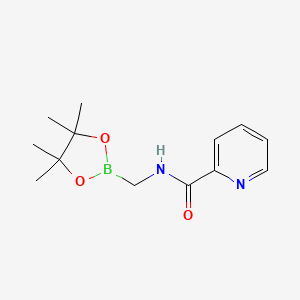
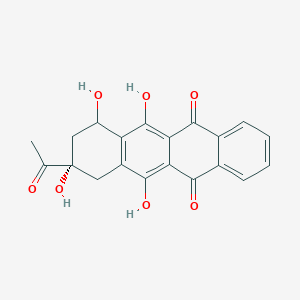
![2-[(6-Chloropyrazolo[3,4-d]pyrimidin-1-yl)methoxy]ethyl-trimethyl-silane](/img/structure/B14787216.png)
![3-(1,2,3,6-tetrahydropyridin-4-yl)-4,7a-dihydropyrrolo[3,2-b]pyridin-5-one](/img/structure/B14787220.png)
![Benzyl 3-[[2-aminopropanoyl(ethyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14787227.png)
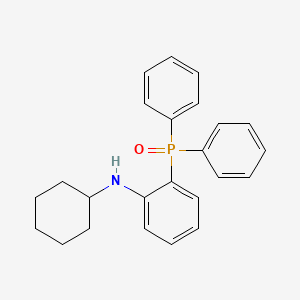
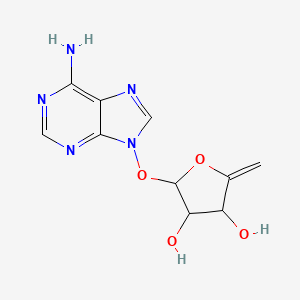
![Benzyl 3-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrolidine-1-carboxylate](/img/structure/B14787245.png)
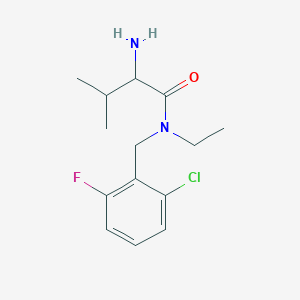
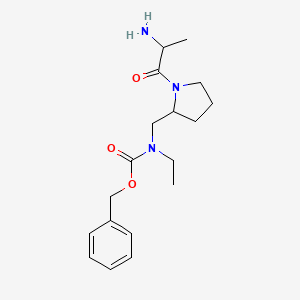
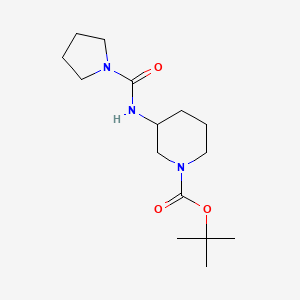
![7-Iodo-1,5-dimethyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione](/img/structure/B14787290.png)
